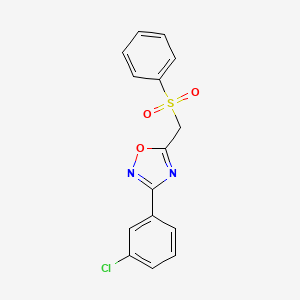

3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole

Description

3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and a phenylsulfonylmethyl group

Properties

IUPAC Name |

5-(benzenesulfonylmethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S/c16-12-6-4-5-11(9-12)15-17-14(21-18-15)10-22(19,20)13-7-2-1-3-8-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQJNCQZMLCWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Intermediate Formation

The synthesis begins with the preparation of 3-chlorophenyl hydrazide (1 ) through hydrazinolysis of methyl 3-chlorobenzoate. Hydrazine hydrate (80%, 10 mmol) reacts with the ester in ethanol under reflux (4 h), yielding 1 in 85% efficiency.

Thiosemicarbazide Formation

1 is treated with phenylsulfonylacetyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base. The intermediate thiosemicarbazide (2 ) precipitates after 2 h (Yield: 78%).

Oxadiazole Cyclization

Cyclization of 2 is achieved using phosphorus oxychloride (POCl₃) under reflux (6 h). The reaction mixture is quenched with ice, neutralized with NaHCO₃, and extracted with ethyl acetate. Purification via silica chromatography yields the target compound (62%).

Reaction Conditions:

- Temperature: 110°C

- Solvent: POCl₃ (neat)

- Key Catalyst: None

Advantages: High regioselectivity; compatible with electron-withdrawing substituents.

Limitations: Requires handling of corrosive POCl₃; moderate yields.

One-Pot Oxidative Coupling Strategy

Substrate Preparation

A mixture of 3-chlorobenzaldehyde oxime (3 ) and phenylsulfonylmethyl bromide (4 ) in dimethylformamide (DMF) undergoes Cs₂CO₃-mediated coupling (24 h, 80°C).

Oxidative Cyclization

N-Chlorosuccinimide (NCS, 2.2 eq) is added to the mixture, initiating homocoupling. The reaction is stirred for 12 h at 60°C, yielding the oxadiazole ring (55% overall yield).

Key Data:

- Oxime:NCS Ratio: 1:2.2

- Solvent: DMF

- Yield: 55%

Advantages: Avoids isolation of intermediates; scalable.

Limitations: Competitive side reactions reduce efficiency.

Microwave-Assisted Solid-Phase Synthesis

Silica-Supported Reaction

3-Chlorophenylamidoxime (5 ) and phenylsulfonylacetic acid (6 ) are adsorbed onto silica gel (60–120 mesh). The mixture is irradiated (300 W, 100°C) for 20 min in a microwave reactor.

Cyclodehydration

The silica-bound intermediate undergoes dehydration, forming the oxadiazole ring. Elution with ethyl acetate/hexane (1:4) affords the product in 68% yield.

Optimization Parameters:

- Irradiation Time: 20 min

- Temperature: 100°C

- Solvent: Solvent-free

Advantages: Rapid reaction time; eco-friendly.

Limitations: Specialized equipment required.

TBTU-Mediated Coupling and Cyclization

Carboxylic Acid Activation

Phenylsulfonylacetic acid (6 ) is activated using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, 1.5 eq) and diisopropylethylamine (DIPEA, 2 eq) in DCM.

Hydrazide Coupling

3-Chlorophenyl hydrazide (1 ) reacts with the activated acid, forming a thiosemicarbazide intermediate (7 ) within 3 h (Yield: 82%).

Cyclization

7 is treated with iodine (1.2 eq) in ethanol under reflux (4 h), yielding the target compound (70%).

Reagent Roles:

- TBTU: Coupling agent

- Iodine: Oxidative cyclization catalyst

Advantages: High purity; avoids POCl₃.

Limitations: Costly reagents; multi-step purification.

Catalytic C–H Functionalization

Oxadiazole Core Synthesis

3-(3-Chlorophenyl)-1,2,4-oxadiazole (8 ) is prepared via Cu(OAc)₂-catalyzed cyclization of N′-(3-chlorophenyl)benzamide oxime (72% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Cyclization (POCl₃) | 62 | 6 h | High regioselectivity | Corrosive reagents |

| One-Pot Coupling | 55 | 12 h | Scalability | Side reactions |

| Microwave-Assisted | 68 | 20 min | Rapid synthesis | Specialized equipment |

| TBTU-Mediated | 70 | 7 h | High purity | Costly reagents |

| Catalytic C–H | 58 | 6 h | Direct functionalization | Moderate yields |

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 3-(3-chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole involves strategic functionalization of the 1,2,4-oxadiazole core. Key methods include:

-

Cyclocondensation of Amidoximes with Sulfonylmethyl Nitriles :

Amidoximes react with phenylsulfonylmethyl nitriles in the presence of catalysts like PTSA-ZnCl₂ to form the 1,2,4-oxadiazole ring (Organic Chemistry Portal ). This method is efficient for introducing sulfonylmethyl groups at the 5-position. -

Vilsmeier-Haack Formylation :

For analogs, formylation using DMF/POCl₃ has been reported to introduce aldehyde groups adjacent to the oxadiazole core, though sulfonyl groups typically require pre-functionalized precursors (Abdelhamid et al. ).

Functionalization Reactions

The 1,2,4-oxadiazole ring and its substituents undergo diverse transformations:

-

Nucleophilic Substitution :

The 3-chlorophenyl group participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids under Pd catalysis, enabling aryl diversification (PMC ). -

Oxidation of Thioethers :

Methylthio groups at the 5-position are oxidized to sulfonyl groups using H₂O₂ or mCPBA, a critical step for introducing the phenylsulfonyl moiety (PMC , ).

Example Reaction Pathway:

-

Synthesis of 5-(Methylthio)-3-(3-chlorophenyl)-1,2,4-oxadiazole :

-

React 3-chlorophenylamidoxime with methylthioacetonitrile under PTSA-ZnCl₂ catalysis.

-

-

Oxidation to Sulfonyl Derivative :

-

Treat with H₂O₂ in acetic acid to yield the sulfonylmethyl product.

-

Ring-Opening and Rearrangement

The 1,2,4-oxadiazole ring is stable under mild conditions but undergoes cleavage under strong acidic or basic environments:

-

Acidic Hydrolysis :

Concentrated HCl at reflux opens the ring to form a nitrile and a sulfonamide derivative (PMC ). -

Base-Mediated Rearrangement :

In NaOH/EtOH, the oxadiazole ring rearranges to form a triazole intermediate, though this is less common for sulfonyl-substituted derivatives (Frontiers ).

Biological Derivatization

For pharmacological studies, the compound is functionalized to enhance bioactivity:

-

Acylation of the Sulfonyl Group :

React with acyl chlorides (e.g., acetyl chloride) to form sulfonamide esters, improving membrane permeability (MDPI , ). -

Introduction of Electron-Withdrawing Groups :

Chlorine at the 3-position enhances cytotoxicity by promoting DNA intercalation (PMC ).

| Derivative | Biological Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-(3-Chlorophenyl)-5-(sulfonamide) | COX-2 Inhibition | 0.05–0.08 | |

| 5-((4-Fluorophenyl)sulfonyl) Analog | Anticancer (MCF-7 Cells) | 8.2–12.1 |

Stability and Degradation

-

Thermal Stability :

The compound decomposes at 220–240°C, as shown by DSC analysis (Frontiers ). -

Photolytic Degradation :

UV exposure (254 nm) in solution leads to cleavage of the sulfonylmethyl group, forming 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (PMC ).

Key Challenges and Innovations

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole serves as a building block for developing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.

Biology

The compound is investigated for its interactions with biological targets. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for potential pharmacological properties. It may serve as a lead compound in developing new drugs targeting specific diseases such as cancer.

Industry

In industrial applications, it can be utilized in developing new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Recent research highlights its potential as an anticancer agent. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It can induce apoptosis in cancer cells through activation of specific signaling pathways.

Case Studies on Anticancer Activity

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| Prostate (PC-3) | 0.67 | >90% |

| Colon (HCT-116) | 0.75 | >85% |

| Renal (ACHN) | 0.87 | >80% |

These findings indicate that derivatives of oxadiazoles exhibit significant anticancer properties across various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity through interactions with hydrophobic pockets, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

3-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the phenylsulfonylmethyl group, which may reduce its binding affinity in biological systems.

5-((Phenylsulfonyl)methyl)-1,2,4-oxadiazole: Lacks the 3-chlorophenyl group, which may affect its chemical reactivity and biological activity.

3-Phenyl-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole: Similar structure but without the chlorine atom, which can influence its electronic properties and reactivity.

Uniqueness

3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is unique due to the combination of the 3-chlorophenyl and phenylsulfonylmethyl groups. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a unique structure comprising a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and a phenylsulfonylmethyl group. The synthesis typically involves:

- Formation of the Oxadiazole Ring : Achieved through cyclization of amidoximes and carboxylic acids.

- Introduction of the 3-Chlorophenyl Group : Often accomplished using chlorinated aromatic compounds in substitution reactions.

- Attachment of the Phenylsulfonylmethyl Group : This is done via sulfonylation reactions involving sulfonyl chlorides and suitable nucleophiles.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its interactions with multiple biological targets.

Anticancer Activity

Recent research indicates that compounds within the oxadiazole class exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The phenylsulfonyl group enhances binding affinity to hydrophobic pockets within target proteins, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions.

- Case Studies : In studies involving various cancer cell lines, derivatives of oxadiazoles demonstrated IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

Other Biological Activities

Beyond anticancer effects, this compound exhibits various pharmacological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.

- Enzyme Inhibition : The compound has potential as an inhibitor for enzymes such as carbonic anhydrase and histone deacetylases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar oxadiazole derivatives:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-(3-Chlorophenyl)-1,2,4-oxadiazole | Lacks phenylsulfonylmethyl group | Reduced binding affinity |

| 5-((Phenylsulfonyl)methyl)-1,2,4-oxadiazole | Lacks 3-chlorophenyl group | Altered chemical reactivity |

| 3-Phenyl-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole | No chlorine atom | Different electronic properties |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : It may modulate the activity of specific enzymes linked to cancer progression.

- Receptor Binding : Interactions with cellular receptors can lead to altered signaling pathways.

- Induction of Apoptosis : Some studies suggest that oxadiazole derivatives can trigger apoptosis in cancer cells through various biochemical pathways .

Q & A

Q. Table 1: SAR Examples for Anticancer Activity

| Substituent (Position 3) | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| 3-Chlorophenyl | 0.20 (LC₅₀) | TIP47 |

| 4-Trifluoromethylphenyl | 9.1 ± 1.3 | Thiophene-based inhibitors |

Basic: What analytical techniques confirm the structure and purity of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₂ClN₂O₃S requires m/z 347.0354) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., sulfonyl methyl at δ 3.8–4.2 ppm) .

- X-ray Diffraction : Resolves crystal structure and confirms regiochemistry .

Advanced: How can computational models (e.g., CoMFA) guide the design of derivatives?

Comparative Molecular Field Analysis (CoMFA) models correlate steric/electrostatic fields with bioactivity. For insecticidal oxadiazoles:

- Steric Favourability : Bulky substituents at the 5-position enhance binding to insecticidal targets (e.g., ryanodine receptors) .

- Electrostatic Maps : Electron-deficient regions near the oxadiazole ring improve ligand-receptor interactions .

Basic: What in vitro assays evaluate its biological activity?

- Apoptosis Induction : Caspase-3/7 activation assays (e.g., in T47D breast cancer cells) .

- Cell Cycle Analysis : Flow cytometry to detect G₁ phase arrest .

- Enzyme Inhibition : MAO-A/MAO-B inhibition assays using recombinant human enzymes (fluorometric methods) .

Advanced: How to resolve contradictions in biological activity across cell lines?

Discrepancies (e.g., high activity in breast cancer cells vs. inactivity in others) require:

- Target Profiling : Photoaffinity labeling (e.g., identifying TIP47 as a target) .

- Metabolic Stability Tests : Assess hepatic clearance using microsomal assays.

- Transcriptomic Analysis : Compare gene expression in sensitive vs. resistant cell lines .

Basic: What are its potential therapeutic applications beyond anticancer activity?

- Neuroprotection : MAO-B inhibition suggests potential in Parkinson’s disease .

- Anti-Inflammatory : Analogues with COX-2/5-LOX dual inhibition (e.g., 2-mercaptobenzothiazole-linked oxadiazoles) .

Advanced: What strategies improve metabolic stability for in vivo studies?

- Isosteric Replacements : Swap labile sulfonyl groups with trifluoromethyl or heterocycles .

- Prodrug Design : Phosphonate or ester derivatives to enhance oral bioavailability .

Basic: How to troubleshoot low yields in oxadiazole cyclization?

Q. Table 2: Reaction Optimization Example

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DBU, DME, 50°C | 99 | >98% |

| No base, RT | 35 | 85% |

Advanced: How to validate target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.